[5-(Aminomethyl)-2-thienyl](2-thienyl)methanone hydrobromide

Catalog No.
S816105
CAS No.
1448046-01-2
M.F
C10H10BrNOS2
M. Wt
304.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[5-(Aminomethyl)-2-thienyl](2-thienyl)methanone hy...

CAS Number

1448046-01-2

Product Name

[5-(Aminomethyl)-2-thienyl](2-thienyl)methanone hydrobromide

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-thiophen-2-ylmethanone;hydrobromide

Molecular Formula

C10H10BrNOS2

Molecular Weight

304.2 g/mol

InChI

InChI=1S/C10H9NOS2.BrH/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8;/h1-5H,6,11H2;1H

InChI Key

JCSIGWKSIPLWST-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CN.Br

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CN.Br

5-(Aminomethyl)-2-thienylmethanone hydrobromide is a chemical compound characterized by its unique thienyl structure, which incorporates both amino and carbonyl functional groups. The compound consists of a thienyl ring attached to a methanone group, with an aminomethyl substituent. This structure imparts potential biological activity, making it a subject of interest in medicinal chemistry.

Typical of thienyl derivatives, such as:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, facilitating substitution reactions with electrophiles.
  • Condensation Reactions: The carbonyl group may engage in condensation reactions with other amines or alcohols, forming imines or ethers.
  • Oxidation-Reduction Reactions: The thienyl moiety can undergo oxidation, potentially affecting its biological activity and properties.

These reactions are crucial for understanding the compound's reactivity and potential modifications in synthetic applications.

Research indicates that compounds with thienyl structures often exhibit diverse biological activities, including:

  • Antimicrobial Properties: Thienyl derivatives have shown efficacy against various bacterial strains.
  • Antitumor Activity: Some studies suggest that similar compounds can inhibit cancer cell proliferation through apoptosis induction.
  • Neuroprotective Effects: Certain thienyl compounds have been linked to neuroprotection in models of neurodegenerative diseases.

The specific biological activity of 5-(Aminomethyl)-2-thienylmethanone hydrobromide remains to be fully characterized but is anticipated based on structural analogs.

Several synthetic routes can be employed to produce 5-(Aminomethyl)-2-thienylmethanone hydrobromide:

  • Starting from Thienyl Derivatives:
    • Reaction of 2-thienylmethanone with formaldehyde and ammonia or an amine under acidic conditions.
  • Using Grignard Reagents:
    • Reacting thienyl halides with Grignard reagents followed by carbonyl addition to form the desired aminomethyl group.
  • Cyclization Techniques:
    • Employing cyclization reactions involving thiophene derivatives and amines to introduce the aminomethyl group directly onto the thienyl ring.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its biological properties.

The applications of 5-(Aminomethyl)-2-thienylmethanone hydrobromide span several fields:

  • Pharmaceutical Development: Its potential antimicrobial and antitumor activities make it a candidate for drug development.
  • Chemical Probes: The compound can serve as a chemical probe in biological research to study enzyme interactions or cellular mechanisms.
  • Material Science: Due to its unique electronic properties, it may find applications in organic electronics or sensor technologies.

Interaction studies are essential for elucidating the mechanism of action of 5-(Aminomethyl)-2-thienylmethanone hydrobromide. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets (e.g., receptors or enzymes).
  • In Vitro Assays: Testing the compound's effects on cell lines to observe changes in cell viability, proliferation, and apoptosis.
  • Computational Modeling: Utilizing molecular docking and simulations to predict interactions at the molecular level.

Such studies provide insights into the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 5-(Aminomethyl)-2-thienylmethanone hydrobromide. Here is a comparison highlighting its uniqueness:

Compound NameStructureBiological ActivityUnique Features
2-ThiophenemethanolThiophene ring with hydroxymethylAntimicrobialLacks amino group
5-AminothiazoleThiazole ring with amino groupAntibacterialDifferent heterocyclic structure
4-AminobenzenesulfonamideBenzene ring with amino and sulfonamideAntimicrobialContains sulfonamide functional group

Uniqueness of 5-(Aminomethyl)-2-thienylmethanone hydrobromide:

  • The presence of both thienyl rings and an aminomethyl substituent distinguishes it from other compounds, suggesting a unique mechanism of action and potential for diverse biological activities.

Dates

Last modified: 08-16-2023

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